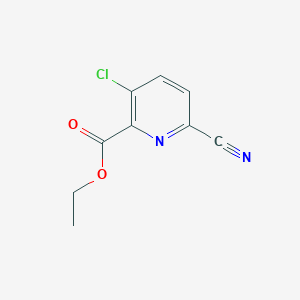

Ethyl 3-chloro-6-cyanopicolinate

Description

Historical Development of Picolinate Chemistry

Picolinic acid derivatives have played a pivotal role in coordination chemistry since the early 20th century. The foundational work on chromium(III) picolinate, first synthesized in 1917, demonstrated the ability of picolinate ligands to form stable octahedral complexes with transition metals. These studies revealed that the carboxylate and pyridine nitrogen groups in picolinic acid act as bidentate ligands, enabling strong chelation with metal ions such as Cr³⁺, Ni²⁺, and Zn²⁺. By the mid-20th century, researchers began modifying the picolinate backbone to enhance ligand specificity and stability. For example, alkylation and halogenation of the pyridine ring were shown to alter electronic properties, influencing metal-binding affinities.

The introduction of cyano (-CN) and chloro (-Cl) substituents marked a significant advancement in tailoring picolinate derivatives for specialized applications. Early synthetic routes involved nucleophilic substitution reactions on halogenated pyridine precursors, followed by esterification to improve solubility. These modifications not only expanded the utility of picolinates in catalysis but also laid the groundwork for their use in pharmaceutical intermediates, as seen in pyrido[1,2-a]pyrimidine-based anticancer agents.

Table 1: Key Milestones in Picolinate Derivative Development

Propriétés

IUPAC Name |

ethyl 3-chloro-6-cyanopyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-2-14-9(13)8-7(10)4-3-6(5-11)12-8/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXRGLEBNKYIPJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=N1)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 3-chloro-6-cyanopicolinate can be synthesized through several methods. One common synthetic route involves the reaction of 3-chloropicolinic acid with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to ensure the final product meets the required specifications.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 3-chloro-6-cyanopicolinate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 3-position can be replaced by nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Formation of substituted picolinates.

Hydrolysis: Formation of 3-chloro-6-cyanopicolinic acid.

Reduction: Formation of ethyl 3-chloro-6-aminopicolinate.

Applications De Recherche Scientifique

Organic Chemistry

Ethyl 3-chloro-6-cyanopicolinate serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including:

- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles, facilitating the formation of substituted picolinates.

- Hydrolysis : The ester group can be hydrolyzed to yield 3-chloro-6-cyanopicolinic acid.

- Reduction : The cyano group can be reduced to an amine, expanding its utility in synthetic chemistry.

Biological Research

In biological studies, this compound is explored for its potential as an enzyme inhibitor and receptor ligand . The presence of chlorine and cyano groups enhances its binding properties, making it a candidate for developing pharmaceuticals targeting specific biological pathways. For instance, research has indicated that derivatives of picolinic acid exhibit significant activity against various enzymes involved in metabolic processes .

Medicinal Chemistry

This compound is being investigated for its role in developing new pharmaceuticals. Its structural characteristics may contribute to innovative drug designs targeting diseases such as cancer and diabetes. Specifically, compounds similar to this compound have shown promise in inhibiting key metabolic enzymes .

Agricultural Chemistry

In agricultural applications, this compound is utilized as a building block in the synthesis of agrochemicals. Its derivatives may serve as herbicides or plant growth regulators. Studies have demonstrated that compounds based on picolinic acid derivatives can enhance herbicide efficacy when used in combination with safeners, improving selectivity towards crops .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

- Enzyme Inhibition Studies : Research has shown that derivatives exhibit significant inhibitory effects on enzymes involved in metabolic pathways, suggesting potential therapeutic uses .

- Synthesis of Herbicides : A patent describes using similar compounds for developing herbicides that are effective against resistant crops while minimizing damage to desirable plants .

- Pharmaceutical Development : Investigations into the structural modifications of this compound have led to promising results in targeting specific diseases, showcasing its versatility in medicinal chemistry .

Mécanisme D'action

The mechanism of action of ethyl 3-chloro-6-cyanopicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and cyano groups on the pyridine ring can participate in various binding interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the nature of the interacting molecules.

Comparaison Avec Des Composés Similaires

Substituent Effects

- Electron-Withdrawing Groups (EWGs): The cyano (-CN) group in this compound enhances electrophilicity, facilitating nucleophilic substitution or participation in click chemistry . In contrast, the trifluoromethyl (-CF₃) group in the analogue (CAS 1214332-53-2) offers metabolic stability and lipophilicity, commonly exploited in agrochemicals and pharmaceuticals .

Research and Application Insights

- Pharmaceutical Utility: this compound’s nitrile group serves as a precursor for carboxylic acids or amides, critical in protease inhibitor design .

- Agrochemical Potential: Analogues like ethyl 6-chloro-5-methylpicolinate (CAS 178421-21-1) are leveraged in herbicide development due to their stability under environmental conditions .

Limitations and Data Discrepancies

- Molecular Formula Conflicts: this compound’s reported formula (C₉H₇ClN₂) lacks oxygen atoms expected in ester groups, suggesting a reporting error in sources .

- Application Gaps: Limited data exist on the biological activity or toxicity profiles of these compounds, necessitating further studies.

Activité Biologique

Ethyl 3-chloro-6-cyanopicolinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

- Chemical Formula : C₉H₈ClN₃O₂

- Molecular Weight : 215.63 g/mol

- IUPAC Name : Ethyl 3-chloro-6-cyanopyridine-2-carboxylate

This compound primarily acts as an inhibitor of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), enzymes involved in the kynurenine pathway. This pathway is critical for tryptophan metabolism and plays a significant role in immune modulation and cancer progression.

Key Mechanisms :

- IDO/TDO Inhibition : By inhibiting these enzymes, this compound may enhance T-cell responses and counteract the immunosuppressive tumor microenvironment .

- Neuroprotective Effects : The compound has shown potential neuroprotective properties through modulation of kynurenine metabolites, which may be beneficial in neurodegenerative diseases .

Antitumor Activity

Research indicates that compounds targeting IDO/TDO can potentially enhance the efficacy of chemotherapy in various cancer models. This compound has been studied for its ability to improve immune responses against tumors by restoring tryptophan levels and reducing kynurenine accumulation .

Neuroprotective Effects

The compound's interaction with the kynurenine pathway suggests it could mitigate neuroinflammation and protect against neurotoxic effects associated with excitotoxicity. Studies have indicated that modulation of this pathway can lead to improved outcomes in conditions such as Alzheimer’s disease .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antitumor effects | This compound enhanced T-cell activation in tumor-bearing mice, leading to reduced tumor growth. |

| Study 2 | Investigate neuroprotective properties | In vitro studies demonstrated that the compound reduced neuronal cell death induced by excitotoxic agents. |

Research Findings

Recent studies have highlighted the importance of this compound in modulating immune responses and protecting neuronal health:

- Antitumor Efficacy : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups, suggesting its potential as an adjunct therapy in cancer treatment .

- Neuroprotection : Another investigation revealed that the compound could significantly reduce markers of neuroinflammation and oxidative stress in neuronal cultures exposed to toxic stimuli .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-chloro-6-cyanopicolinate, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with nucleophilic aromatic substitution or cross-coupling reactions, using precursors like picolinic acid derivatives. Optimize parameters (temperature, catalyst loading, solvent polarity) via Design of Experiments (DoE) to maximize yield and purity. Monitor intermediates using TLC or HPLC, and validate with spectroscopic techniques (e.g., H/C NMR, IR) .

- Data Analysis : Tabulate reaction yields against variables (e.g., solvent polarity index, catalyst type) to identify correlations. Statistical tools like ANOVA can determine significant factors.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : Confirm substitution patterns using H NMR (chloro and cyano groups induce distinct deshielding) and C NMR (carbonitrile peak ~110-120 ppm).

- GC-MS : Use electron ionization to fragment the molecule, identifying Cl and CN groups via isotopic patterns and fragmentation pathways.

- XRD : For crystalline samples, employ single-crystal X-ray diffraction (SHELX suite for structure refinement) to resolve bond angles and spatial configuration .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Exposure Control : Use fume hoods, gloves (nitrile), and face shields. Monitor airborne concentrations below PAC-1 (2.1 mg/m³) using real-time sensors .

- Spill Management : Absorb with diatomaceous earth; avoid water to prevent hydrolysis. Dispose via hazardous waste channels compliant with ECHA guidelines .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Modeling : Use Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices, identifying electrophilic/nucleophilic sites.

- Validation : Compare predicted reaction pathways (e.g., Cl substitution kinetics) with experimental kinetic data (Arrhenius plots). Discrepancies may indicate solvent effects or transition-state stabilization .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations or MS fragments) for this compound derivatives?

- Methodological Answer :

- Hypothesis Testing : If NMR signals conflict with expected regiochemistry, synthesize isotopically labeled analogs (e.g., N-cyano) to confirm assignments.

- Multi-Technique Cross-Validation : Combine 2D NMR (HSQC, HMBC) with high-resolution MS/MS to differentiate isobaric structures. Use SHELXL for crystallographic validation of ambiguous cases .

Q. How can this compound serve as a precursor in heterocyclic synthesis, and what mechanistic insights govern its regioselectivity?

- Methodological Answer :

- Mechanistic Probes : Conduct kinetic isotope effect (KIE) studies or in-situ IR to track intermediate formation. For example, monitor cyano group participation in cyclization via attenuated total reflectance (ATR)-IR.

- Regioselectivity Mapping : Use Hammett plots to correlate substituent effects (σ values) with reaction rates. Compare with DFT-predicted transition-state charges .

Q. What advanced statistical approaches are suitable for analyzing dose-response or structure-activity relationship (SAR) data involving this compound?

- Methodological Answer :

- Multivariate Analysis : Apply principal component analysis (PCA) or partial least squares (PLS) regression to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity.

- Error Mitigation : Use bootstrapping or Monte Carlo simulations to quantify uncertainty in SAR models, especially with limited datasets .

Methodological Frameworks for Research Design

Q. How can the PICOT framework structure hypotheses for pharmacological studies involving this compound?

- Example Application :

- Population (P) : In vitro cancer cell lines (e.g., HepG2).

- Intervention (I) : Dose-dependent exposure to this compound.

- Comparison (C) : Untreated controls or analogs lacking the cyano group.

- Outcome (O) : IC50 values for apoptosis induction.

- Time (T) : 24–72-hour exposure periods.

- Hypothesis : "The cyano group enhances pro-apoptotic activity via ROS generation compared to non-cyano analogs."

Q. What criteria ensure rigorous literature reviews for identifying research gaps in picolinate derivative chemistry?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.